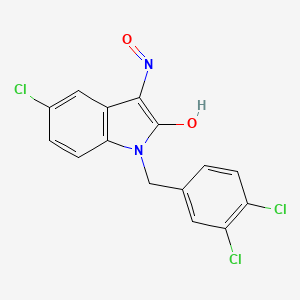

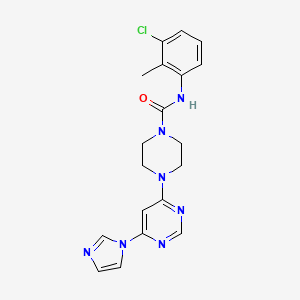

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results1.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results1.

Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available.Physical And Chemical Properties Analysis

The physical and chemical properties analysis of this compound is not available.Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound has been utilized in the synthesis of various derivatives, especially in the field of heterocyclic chemistry. For instance, the synthesis of different heterocyclic systems derived from 5-Chloroisatin, a closely related compound, has been reported. These derivatives are often used as starting materials for further chemical reactions and drug synthesis (Tribak et al., 2017).

Antioxidant and Anticancer Properties

Studies have shown that derivatives of 5-Chloro-1H-indole-2,3-dione demonstrate significant antioxidant activities. Some derivatives, such as 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one, exhibited potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation. Certain derivatives also showed promising results in anticancer assays, particularly against lung and renal cancer cell lines (Ermut et al., 2014).

Antituberculosis Activity

1H-indole-2,3-dione derivatives, including those related to 5-Chloro-1H-indole-2,3-dione, have been synthesized and evaluated for their antituberculosis activity. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential in antituberculosis drug development (Karalı et al., 2007).

Activation of Human IK and SK Ca2+ Activated K+ Channels

Related compounds, such as 6,7-dichloro-1H-indole-2,3-dione 3-oxime, have been identified as potent activators of human Ca2+ activated K+ channels of SK and IK types. These findings are significant in understanding the modulation of these channels, which could have implications in various physiological processes and potential therapeutic applications (Strøbaek et al., 2004).

Antibacterial and Antifungal Properties

Several studies have explored the antibacterial and antifungal properties of isatin derivatives, including 5-chloroindoline-2,3-dione derivatives. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Khalid et al., 2020).

Safety And Hazards

The safety and hazards information for a similar compound, 5-Chloro-7-methylindoline-2,3-dione, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1.

Future Directions

The future directions for this compound are not available.

properties

IUPAC Name |

5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAZCZROJXEAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161213 |

Source

|

| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | |

CAS RN |

303740-88-7 |

Source

|

| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2404552.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)

![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)